An In-depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride
An In-depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, and its hydrochloride salt, are synthetic intermediates of significant interest in medicinal chemistry and drug discovery. The 4-aminoquinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The strategic placement of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The Boc (tert-butoxycarbonyl) protecting group on the quinoline nitrogen ensures stability and controlled reactivity during synthetic manipulations. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications in the development of novel therapeutics.
Chemical Identity and Properties
CAS Number: The CAS number for the free base, 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, is 1187927-82-7 . A specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases; it is typically prepared from the free base as needed.
Molecular Formula: C₁₄H₁₉BrN₂O₂
Molecular Weight: 327.22 g/mol
Structure:
Caption: Chemical structure of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. The hydrochloride salt is expected to have enhanced solubility in aqueous solutions. | Inferred from the structure and general chemical principles. |
| Melting Point | Not widely reported. Will vary based on purity. | N/A |
| Stability | The Boc group is sensitive to strong acids. The compound should be stored in a cool, dry place away from strong oxidizing agents.[1] | [1] |
Synthesis and Manufacturing
The synthesis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline is a multi-step process that typically starts from a substituted aniline. The following is a representative synthetic workflow.
Caption: General synthetic workflow.
Experimental Protocol: Synthesis of the Precursor tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
A common precursor for the target molecule is tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate. Its synthesis can be achieved via a microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O), which has been reported to achieve a 99% yield under optimized conditions.[2][3]
Step-by-Step Methodology:
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Reaction Setup: To a solution of 7-bromo-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
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Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
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Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., 40-60°C) to ensure complete reaction.[4] Microwave irradiation can significantly reduce the reaction time.[2][3]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate.
Experimental Protocol: Introduction of the 4-Amino Group
The introduction of the amino group at the C4 position can be a challenging step. A common strategy involves the conversion of a 4-oxo derivative to an oxime, followed by reduction.
Step-by-Step Methodology:
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Oxidation: The methylene group at C4 of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is oxidized to a ketone (4-oxo) using a suitable oxidizing agent.
-
Oximation: The resulting 4-oxo derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Reduction: The oxime is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation. This step must be carefully controlled to avoid side reactions.
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Purification: The final product, 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, is purified by column chromatography.
Preparation of the Hydrochloride Salt
The hydrochloride salt is typically prepared to improve the compound's solubility in aqueous media and enhance its stability for storage and biological testing.
Step-by-Step Methodology:
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Dissolution: Dissolve the free base of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[1]
-
Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
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Isolation and Drying: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the hydrochloride salt.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted for the Free Base):
-
¹H NMR (in CDCl₃): The spectrum is expected to show signals for the aromatic protons, the diastereotopic protons of the dihydroquinoline ring, the amino group protons, and the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector.
-
¹³C NMR (in CDCl₃): The spectrum should display distinct signals for the carbon atoms of the quinoline core, the methylene carbons of the dihydroquinoline ring, and the carbons of the Boc group (the quaternary carbon and the methyl carbons).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with a wide range of biological activities.[5] The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential therapeutic applications.
-
Antimalarial Drug Discovery: The 4-aminoquinoline core is central to the mechanism of action of many antimalarial drugs. The bromine at the 7-position can be replaced with various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and develop novel antimalarial agents with improved efficacy against resistant strains.
-
Anticancer Research: Certain 4-aminoquinoline derivatives have demonstrated potent anticancer activity. This compound can be used to synthesize libraries of analogs for screening against various cancer cell lines.
-
Kinase Inhibitors: The quinoline scaffold is present in several approved kinase inhibitors. The functional groups on this molecule allow for its elaboration into potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[6]
-
Other Therapeutic Areas: The versatility of the 4-aminoquinoline scaffold has led to its investigation in a wide range of other diseases, including viral infections and inflammatory conditions.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable than the free base.
Conclusion
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic functionalization provides a platform for the synthesis of diverse libraries of compounds targeting a wide range of diseases. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the development of the next generation of therapeutic agents.
References
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PubChem. 3,4-dihydroisoquinolin-1(2H)-one. [Link]
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PMC. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]
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PubMed. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
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ResearchGate. Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. [Link]
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PubMed. Development of CXCR3 Antagonists. Part 4: Discovery of 2-amino-(4-tropinyl)quinolines. [Link]
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PubMed. Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. [Link]
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PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]
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